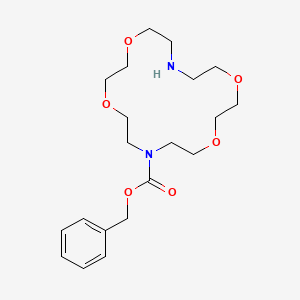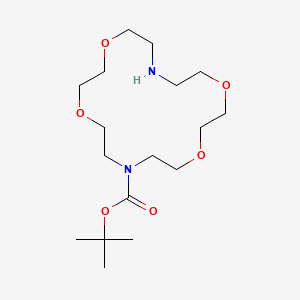
tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate
Overview
Description
tert-Butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate: is a complex organic compound belonging to the class of crown ethers. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is notable for its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as magnesium, calcium, and zinc.
Substitution Reactions: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Complexation Reactions: Typically involve the use of metal salts and solvents such as methanol or ethanol.
Substitution Reactions: Require reagents like strong acids or bases, depending on the desired substitution.
Major Products:
Complexation Reactions: Metal-ion complexes with enhanced stability and solubility.
Substitution Reactions: Derivatives with modified functional groups, potentially altering the compound’s properties.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate is used as a ligand in coordination chemistry. It helps in the study of metal-ion interactions and the development of new catalysts .
Biology: In biological research, this compound is used to study the transport of metal ions across cell membranes. Its ability to form stable complexes with metal ions makes it a valuable tool in understanding metal ion homeostasis in biological systems .
Medicine: In medicine, it is explored for its potential use in drug delivery systems. The compound’s ability to form complexes with metal ions can be utilized to transport metal-based drugs to specific targets within the body .
Industry: In industrial applications, it is used in the extraction and purification of metal ions from various sources. Its high selectivity and stability make it an efficient agent for metal ion separation processes .
Mechanism of Action
The mechanism of action of tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate primarily involves its ability to form stable complexes with metal ions. The ether groups in the compound’s structure provide multiple coordination sites for metal ions, leading to the formation of highly stable complexes. These complexes can then participate in various chemical and biological processes, depending on the specific application .
Comparison with Similar Compounds
1,10-Diaza-18-crown-6: Another crown ether with similar complexation properties but without the tert-butyl group.
18-Crown-6: A widely used crown ether with a simpler structure and different selectivity for metal ions.
1-Aza-18-crown-6: A crown ether with one nitrogen atom, offering different complexation properties compared to tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate.
Uniqueness: The presence of the tert-butyl group in this compound enhances its solubility and stability compared to other crown ethers. This makes it particularly useful in applications requiring high stability and selectivity for metal ions .
Properties
IUPAC Name |
tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N2O6/c1-17(2,3)25-16(20)19-6-10-23-14-12-21-8-4-18-5-9-22-13-15-24-11-7-19/h18H,4-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQQMMBHSBWXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCCOCCNCCOCCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



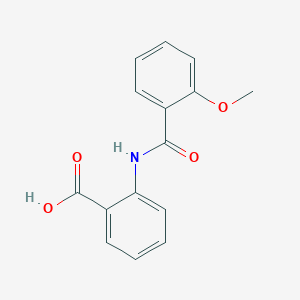
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-2-chlorobenzamide](/img/structure/B3822022.png)
![4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B3822030.png)
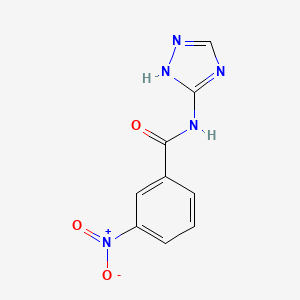
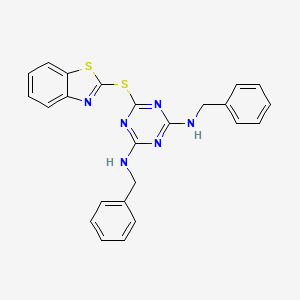
![4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B3822048.png)
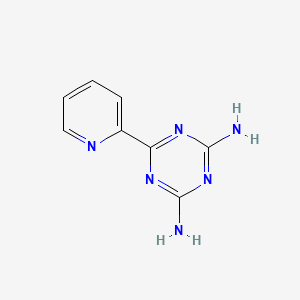
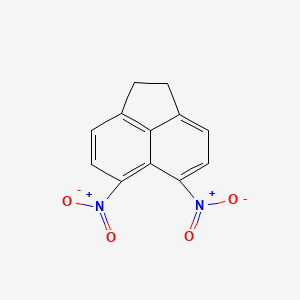
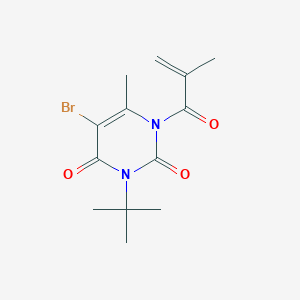
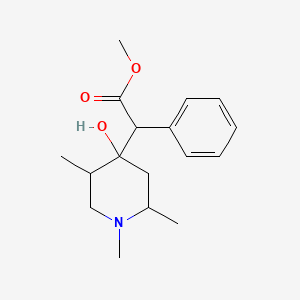
![N-{[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B3822081.png)
![2-[5-Amino-2-(2-hydroxyethoxy)phenoxy]ethan-1-OL](/img/structure/B3822086.png)
